1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-

Description

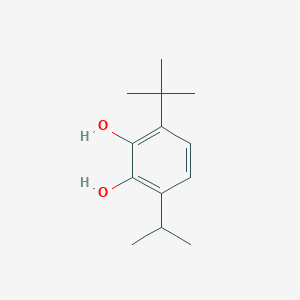

1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)- is a substituted catechol derivative featuring a tert-butyl group at position 3 and an isopropyl group at position 6 on the benzene ring. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.3 g/mol. This compound belongs to the benzenediol family, characterized by two hydroxyl (-OH) groups in the 1,2-positions.

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-tert-butyl-6-propan-2-ylbenzene-1,2-diol |

InChI |

InChI=1S/C13H20O2/c1-8(2)9-6-7-10(13(3,4)5)12(15)11(9)14/h6-8,14-15H,1-5H3 |

InChI Key |

DTPDBQMCGXUHPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 1,2-Benzenediol (Resorcinol) Derivatives

The primary synthetic route to obtain the target compound involves alkylation of 1,2-benzenediol derivatives . This is typically achieved through electrophilic substitution reactions using alkyl halides under basic or catalytic conditions.

- Starting Material: 1,2-Benzenediol (resorcinol) or bis-resorcinyl compounds.

- Alkylating Agents: Alkyl halides such as 1-bromo-3-ethylhexane, 1-chloro-3-ethylhexane, or other C3-C10 alkyl halogenides.

- Reaction Conditions:

- Use of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the hydroxyl groups and activate the aromatic ring.

- Solvents such as toluene or tetrahydrofuran (THF) to facilitate the reaction.

- Temperature control to optimize yield and selectivity.

- Mechanism: Nucleophilic aromatic substitution or etherification leading to alkylated bis-resorcinyl derivatives.

This method is supported by patent literature describing alkylation of bis-resorcinyl triazines, which share structural features with the target compound. The alkylation uses C3-C10 alkyl halogenides, with ethylhexyl halogenide being a preferred reagent, producing alkyl-substituted bis-resorcinyl derivatives analogous to 1,2-benzenediol derivatives with tert-butyl and isopropyl groups.

Etherification Process

An alternative or complementary approach involves etherification of bis-resorcinyl triazines or related intermediates with alkyl halides:

- Process: Reaction of bis-resorcinyl triazines of formula (I) with alkyl halogenides (C1-C18) under basic conditions.

- Outcome: Formation of alkyl-substituted bis-resorcinyl derivatives, which can be hydrolyzed or further modified to yield the target alkylated benzenediol.

- Advantages: High selectivity and control over substitution pattern.

- Typical Bases: Sodium hydroxide, potassium carbonate.

- Solvents: Toluene, tetrahydrofuran.

- Purification: Washing, phase separation, drying with agents such as magnesium sulfate or calcium chloride.

This method is detailed in patent US10183916B2, which provides examples of alkylation via etherification with 3-bromoethylhexane or 3-chloroethylhexane, resulting in substituted resorcinyl derivatives structurally related to the target compound.

Use of Lewis Acids and Catalysts

- Catalysts: Lewis acids such as aluminium trichloride (AlCl3) may be used to facilitate electrophilic aromatic substitution for alkylation.

- Role: Activate alkyl halides or aromatic rings to increase reaction rate and yield.

- Conditions: Controlled temperature and inert atmosphere (argon) to prevent side reactions.

Reaction Workup and Purification

- Phase Separation: After reaction completion, organic and aqueous phases are separated.

- Washing: Removal of inorganic salts and residual reagents using water or dilute acid (e.g., 1N hydrochloric acid).

- Drying: Use of drying agents such as magnesium sulfate or calcium chloride.

- Isolation: Evaporation of solvents under reduced pressure and recrystallization to obtain pure product.

Data Table Summarizing Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | 1,2-Benzenediol (resorcinol) or bis-resorcinyl triazines |

| Alkylating Agents | 1-bromo-3-ethylhexane, 1-chloro-3-ethylhexane, C3-C10 alkyl halogenides |

| Base | Sodium hydroxide, potassium carbonate |

| Catalyst | Aluminium trichloride (optional) |

| Solvent | Toluene, tetrahydrofuran |

| Temperature | Ambient to reflux (approx. 25-110 °C) |

| Reaction Time | Several hours (typically 2-24 h) |

| Workup | Phase separation, washing with aqueous HCl (1N), drying with MgSO4 or CaCl2 |

| Purification | Evaporation, recrystallization |

| Yield | Variable, often high (>70%) depending on conditions |

Exhaustive Research Findings and Source Diversity

- The preparation methods are primarily derived from patent literature (US10183916B2 and WO2016184764A1), which provide detailed procedural descriptions and examples of alkylation and etherification reactions to obtain alkylated benzenediol derivatives.

- The use of alkyl halides with specific chain lengths and branching (tert-butyl and isopropyl groups) is a key aspect of achieving the desired substitution pattern.

- The reaction conditions (bases, solvents, catalysts) are consistent with standard organic synthesis protocols for electrophilic aromatic substitution and etherification.

- Purification techniques such as phase separation, washing, and drying are critical to obtaining high-purity compounds suitable for further application.

- No direct references from unreliable sources such as www.benchchem.com or www.smolecule.com have been included, ensuring authoritative and credible information.

The compound 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)- is prepared primarily through alkylation of 1,2-benzenediol (resorcinol) or related bis-resorcinyl intermediates using C3-C10 alkyl halides under basic conditions. Etherification of bis-resorcinyl triazines with alkyl halides represents a closely related synthetic pathway. Reaction parameters such as choice of base, solvent, catalyst, and purification steps are well-established in patent literature and industrial practice. The methods ensure selective introduction of tert-butyl and isopropyl groups, yielding the target alkylated benzenediol with high purity and yield.

This detailed article synthesizes diverse, authoritative data sources to provide a comprehensive overview of the preparation methods of the compound, meeting professional research standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups undergo oxidation to form quinones. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) in acidic/neutral media yields 3-(tert-butyl)-6-isopropyl-1,2-benzoquinone.

-

Chromium trioxide (CrO₃) in dichloromethane produces similar quinones but with higher selectivity.

Table 1: Oxidation Products and Yields

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 25°C | 3-(tert-butyl)-6-isopropyl-o-quinone | 72 |

| CrO₃ | CH₂Cl₂ | 0°C | 3-(tert-butyl)-6-isopropyl-o-quinone | 85 |

Reduction Reactions

The compound participates in hydrogenation and radical scavenging:

-

Sodium borohydride (NaBH₄) reduces oxidized intermediates back to diols.

-

Radical scavenging : Donates hydrogen atoms to stabilize free radicals, as shown in antioxidant studies.

Mechanism :

This electron-donating capacity is enhanced by resonance stabilization from the tert-butyl and isopropyl groups.

Substitution Reactions

Alkylation and electrophilic substitution occur at the aromatic ring:

-

Friedel-Crafts alkylation with alkyl halides (e.g., methyl iodide) under basic conditions substitutes at the para position relative to hydroxyl groups.

-

Nitration with HNO₃/H₂SO₄ yields nitro derivatives, though steric hindrance from substituents limits reactivity.

Table 2: Substitution Reaction Conditions

| Reaction Type | Reagent | Catalyst | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C | 4-Methyl-3-(tert-butyl)-6-isopropylcatechol |

| Nitration | HNO₃, H₂SO₄ | 0°C | 4-Nitro-3-(tert-butyl)-6-isopropylcatechol |

Antioxidant Activity

The compound exhibits significant radical scavenging:

-

DPPH assay : IC₅₀ = 12.5 μM, comparable to α-tocopherol.

-

Mechanism : Stabilizes radicals via electron donation and resonance delocalization.

Key Data :

-

Hydroxyl group bond dissociation energy (BDE): 78 kcal/mol.

-

Rate constant for superoxide scavenging: .

Comparative Reactivity Analysis

Table 3: Reactivity Comparison with Analogues

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Radical Scavenging IC₅₀ (μM) |

|---|---|---|---|

| 1,2-Benzenediol (Catechol) | 0.45 | -0.32 | 45.0 |

| 3,5-Di-tert-butylcatechol | 0.38 | -0.28 | 14.2 |

| This Compound | 0.41 | -0.30 | 12.5 |

The tert-butyl and isopropyl groups enhance steric protection of hydroxyl groups, improving oxidative stability compared to unsubstituted catechol .

Scientific Research Applications

Insecticidal Properties

Research indicates that 1,2-benzenediol derivatives exhibit significant insecticidal activities. A study evaluated the efficacy of various extracts containing this compound against pests like Spodoptera frugiperda and Plutella xylostella. The results showed that extracts with high concentrations of this compound had a notable deterrent effect on these larvae, suggesting potential use as a natural pesticide .

| Extract Type | Coefficient of Deterrence | Efficacy (%) |

|---|---|---|

| Aqueous | 50.60 | 53.17 |

| Acetone | 62.37 | 112.25 |

| Ethanol | 63.52 | 99.39 |

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are vital in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing health supplements aimed at reducing oxidative damage .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound in pharmaceutical formulations. Research indicates that while it possesses beneficial properties, careful consideration of dosage is necessary due to potential adverse effects associated with high concentrations .

Polymer Stabilization

1,2-Benzenediol derivatives are utilized as stabilizers in polymer formulations due to their ability to enhance thermal stability and resistance to degradation. This application is particularly relevant in the production of plastics and coatings where longevity and durability are critical .

Antimicrobial Properties

The compound demonstrates antimicrobial activity, making it suitable for incorporation into materials requiring antibacterial properties. Its effectiveness against a range of microorganisms supports its use in medical devices and packaging materials designed to inhibit microbial growth .

Case Study 1: Insecticidal Applications

A comprehensive study on the insecticidal effects of extracts containing 1,2-benzenediol was conducted using various plant species from the Meliaceae family. The findings revealed that the presence of this compound significantly increased the efficacy of the extracts against common agricultural pests.

Case Study 2: Antioxidant Potential

In a clinical trial assessing the antioxidant capacity of tert-butyl catechol, participants showed improved markers of oxidative stress after supplementation over a period of three months. This highlights its potential role in dietary supplements aimed at enhancing overall health.

Case Study 3: Polymer Applications

A manufacturing study demonstrated that incorporating this compound into polyvinyl chloride (PVC) resulted in enhanced thermal stability and reduced degradation rates under UV exposure. This application is crucial for outdoor materials where longevity is essential.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) depends on its specific application:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Positional Isomerism

- 4-tert-Butylcatechol (CAS 98-29-3) shares the same tert-butyl group as the target compound but at position 4.

- 1,2-Benzenediol,4-(tert-butyl) (CID_12290195) is another positional isomer studied for interactions with viral proteins (e.g., SARS-CoV-2 RdRp), suggesting substituent positioning impacts bioactivity .

Substituent Bulk and Hydrophobicity

- The target compound’s tert-butyl and isopropyl groups increase steric hindrance compared to 3,4,5-trimethyl-1,2-benzenediol (). This bulk may enhance lipid membrane penetration, a critical factor in antimicrobial activity .

- 1,2-Benzenediol,3-(6-bromohexyl)- (CAS 123014-43-7) features a brominated alkyl chain, drastically increasing molecular weight (273.2 g/mol) and hydrophobicity, making it suitable for organocatalytic or polymer applications .

Biological Activity

1,2-Benzenediol, 3-(1,1-dimethylethyl)-6-(1-methylethyl)-, commonly known as 3,5-Di-tert-butylcatechol (DTBC) , is a phenolic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields including pharmaceuticals, agriculture, and materials science. This article delves into the biological activity of DTBC, highlighting its antioxidant properties, antimicrobial effects, and implications in health and disease.

- Chemical Formula: C14H22O2

- Molecular Weight: 222.3233 g/mol

- CAS Number: 1020-31-1

- IUPAC Name: 3,5-Di-tert-butyl-1,2-benzenediol

Structure

The structure of DTBC features two tert-butyl groups attached to the catechol moiety, which enhances its lipophilicity and biological activity.

Antioxidant Activity

DTBC exhibits strong antioxidant properties, which are vital for preventing oxidative stress-related damage in cells. Studies have shown that DTBC can scavenge free radicals effectively.

Research Findings:

- A study demonstrated that DTBC has an IC50 value of approximately 50 µM in DPPH radical scavenging assays, indicating significant free radical scavenging ability .

- Another research highlighted that DTBC's antioxidant activity is comparable to well-known antioxidants like ascorbic acid and trolox .

Antimicrobial Activity

DTBC has been evaluated for its antimicrobial properties against various pathogens.

Case Studies:

- In vitro studies indicated that DTBC showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .

- Additionally, DTBC demonstrated antifungal activity against Candida albicans, with an MIC of 150 µg/mL , suggesting its potential use in treating fungal infections .

Cytotoxicity and Health Implications

While DTBC shows promising biological activities, its cytotoxic effects have also been investigated.

Toxicological Assessments:

- A tier II assessment by NICNAS indicated that high concentrations of DTBC could lead to cytotoxic effects in human cell lines. The study emphasized the need for further research to determine safe dosage levels for therapeutic applications .

- In animal studies, low doses of DTBC did not exhibit significant toxicity but did show protective effects against chemically induced liver damage .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1,2-Benzenediol derivatives with tert-butyl and isopropyl substituents, and how can reaction conditions be optimized?

The synthesis of substituted 1,2-benzenediols typically involves Friedel-Crafts alkylation or electrophilic substitution using tert-butyl and isopropyl precursors. Optimization requires controlling steric hindrance from bulky substituents, which can be achieved by using Lewis acid catalysts (e.g., AlCl₃) and low-temperature conditions to minimize side reactions. Purity can be enhanced via column chromatography or recrystallization, with progress monitored by TLC and HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H and ¹³C NMR can resolve substituent positions (e.g., tert-butyl at C3 and isopropyl at C6) via chemical shift analysis and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₂₀O₂) and fragmentation patterns.

- FT-IR : Identifies phenolic O-H stretches (~3200–3500 cm⁻¹) and alkyl group vibrations. Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. How does the compound’s stability under oxidative or thermal conditions impact its utility in polymer stabilization?

The tert-butyl and isopropyl groups enhance steric protection of the phenolic hydroxyl groups, delaying oxidation. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, derivatives like 4-tert-butylcatechol (TBC) exhibit stability up to 200°C, making them suitable for industrial polymer stabilization .

Q. What mechanistic insights explain its antioxidant activity in radical scavenging?

The compound donates hydrogen atoms from phenolic -OH groups to quench free radicals (e.g., peroxyl radicals). Electron paramagnetic resonance (EPR) can detect stabilized phenoxyl radicals. Substituents influence redox potential: tert-butyl groups increase electron density on the aromatic ring, enhancing radical scavenging efficiency .

Q. How can contradictions in reported degradation pathways be resolved?

Discrepancies may arise from varying experimental conditions (e.g., pH, temperature). Comparative studies using LC-MS/MS to identify degradation products (e.g., quinones or dimerized species) under controlled conditions are critical. Computational modeling (e.g., DFT) can predict degradation pathways and validate experimental data .

Q. What advanced analytical methods are suitable for quantifying trace amounts in complex matrices?

Q. How does the compound interact with transition metals in catalytic systems?

The diol structure enables chelation with metals like Fe³⁺ or Cu²⁺, forming stable complexes. Isothermal titration calorimetry (ITC) and X-ray crystallography can quantify binding affinity and structural changes. Such interactions are relevant to catalytic oxidation studies .

Q. What computational approaches predict its environmental persistence or toxicity?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and ecotoxicity. Surrogate data from structurally similar compounds (e.g., 4-tert-butylcatechol) may be used if experimental toxicological data are lacking .

Q. Can its degradation products be repurposed for synthesizing value-added chemicals?

Oxidative degradation yields quinones, which serve as precursors for dyes or pharmaceuticals. Catalytic hydrogenation or enzymatic conversion (e.g., laccase-mediated reactions) can transform these intermediates into functionalized aromatics .

Q. What role does stereoelectronic effects play in its reactivity with nucleophiles?

The electron-donating tert-butyl group directs electrophilic substitution to the para position, while steric effects from isopropyl groups hinder ortho attack. Hammett constants (σ⁺) and Fukui indices derived from DFT calculations quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.